molecular formula C23H21NO6 B2904369 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-47-1

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2904369
CAS No.: 2014409-47-1
M. Wt: 407.422
InChI Key: BQLLHLAEBMJMAO-NKVSQWTQSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H21NO6 and its molecular weight is 407.422. The purity is usually 95%.
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Scientific Research Applications

Thermal Properties of Benzoxazine Monomers

Research into benzoxazine monomers, including derivatives with structural similarities to the compound , has shown significant interest in their thermal properties. Novel di-, tri-, and tetrafunctional benzoxazine monomers have been developed to explore the influence of additional oxazine moieties on thermal characteristics. These studies, conducted through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), reveal that an increase in the number of oxazine rings can affect the curing temperature and thermal stability of the monomers (Sini & Endo, 2016).

Synthesis and Applications in Polymer Science

The synthesis and copolymerization of bio-based benzoxazine monomers have been investigated, highlighting the potential for creating new materials with desirable thermal and mechanical properties. Research into fully bio-based benzoxazine monomers derived from guaiacol, furfurylamine, and stearylamine has demonstrated their applicability in producing polybenzoxazines with enhanced thermal properties and cross-linking densities. This advancement points to the significant implications for designing sustainable materials in various industries (Wang et al., 2012).

Advanced Materials and Optoelectronic Applications

The synthesis of novel dihydro-1,3,2H-benzoxazine derivatives from furfurylamine has been reported, contributing to the development of functional polymers and optoelectronic materials. These compounds exhibit unique structural characteristics, which are crucial for their desired properties. The research emphasizes the role of structural variety in benzoxazines and the potential for synthesizing functionalized benzoxazines from bioresources, offering pathways to sustainable development in material science (Wattanathana et al., 2021).

Photophysical Properties and Crystallography

Investigations into the photophysical properties and crystallography of benzoxazine derivatives have led to a deeper understanding of the molecular interactions and structural features that influence their application in materials science. Studies on the crystal structure, Hirshfeld surface analysis, and photophysical property of benzoxazine monomers have provided insights into the significant interactions within crystals, such as C–H···N, C–H···O, and C–H···π interactions. These findings are instrumental in designing new materials with tailored properties for advanced applications (Wattanathana et al., 2021).

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6/c25-22-16-4-6-18-17(11-24(12-27-18)10-15-2-1-7-26-15)23(16)30-21(22)9-14-3-5-19-20(8-14)29-13-28-19/h3-6,8-9,15H,1-2,7,10-13H2/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLLHLAEBMJMAO-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC6=C(C=C5)OCO6)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC6=C(C=C5)OCO6)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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